2-Amino-3-(2-bromobenzyloxy)pyridine

Heterocyclic Chemistry Pyridopyrimidinone Synthesis Reaction Yield Comparison

2-Amino-3-(2-bromobenzyloxy)pyridine (CAS 26419-18-1; C12H11BrN2O; MW 279.13) is a disubstituted pyridine featuring a 2-amino group and an ortho-brominated benzyloxy substituent at the 3-position. The ortho-bromine atom serves as a critical heavy-atom tag for crystallographic phasing and a versatile synthetic handle for cross-coupling chemistry, while the 2-amino group enables annulation to pyrido[1,2-a]pyrimidin-4-one scaffolds that are privileged in kinase inhibitor discovery.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
Cat. No. B8573271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-bromobenzyloxy)pyridine
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Br
InChIInChI=1S/C12H11BrN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15)
InChIKeyMIQLOWRPIKWJTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(2-bromobenzyloxy)pyridine as a Halogenated Building Block for Kinase-Targeted Heterocyclic Synthesis


2-Amino-3-(2-bromobenzyloxy)pyridine (CAS 26419-18-1; C12H11BrN2O; MW 279.13) is a disubstituted pyridine featuring a 2-amino group and an ortho-brominated benzyloxy substituent at the 3-position . The ortho-bromine atom serves as a critical heavy-atom tag for crystallographic phasing and a versatile synthetic handle for cross-coupling chemistry, while the 2-amino group enables annulation to pyrido[1,2-a]pyrimidin-4-one scaffolds that are privileged in kinase inhibitor discovery [1]. This compound is structurally and functionally distinct from the non-halogenated parent, 2-amino-3-benzyloxypyridine (CAS 24016-03-3), which has been characterized as a validated p38α MAP kinase fragment hit (IC50 1.3 mM) [2].

Why 2-Amino-3-(2-bromobenzyloxy)pyridine Cannot Be Replaced with the Non-Brominated or Regioisomeric Analogs


In procurement for fragment-based drug discovery (FBDD) and heterocyclic synthesis, the ortho-bromine in 2-amino-3-(2-bromobenzyloxy)pyridine is indispensable. In contrast, the non-brominated parent compound 2-amino-3-benzyloxypyridine lacks the heavy atom needed for X-ray crystallographic phasing, reducing its utility in structural biology campaigns [1]. Meanwhile, the regioisomer 3-(benzyloxy)-5-bromopyridin-2-amine (CAS 754230-78-9) places bromine on the electron-deficient pyridine ring, creating a different electrophilic reactivity profile that alters annulation regiochemistry and cross-coupling outcomes compared to the benzyloxy-ring bromination of the target compound . Additionally, the ortho-bromine enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are impossible with the non-halogenated analog, providing a divergent synthetic pathway for late-stage diversification [2].

Quantitative Differentiation Evidence for 2-Amino-3-(2-bromobenzyloxy)pyridine vs. Closest Analogs


Cyclocondensation Yield: 2-Amino-3-(2-bromobenzyloxy)pyridine vs. Non-Halogenated Parent in Heterocycle Formation

2-Amino-3-(2-bromobenzyloxy)pyridine reacts with ethyl acetoacetate to give 9-(o-bromobenzyloxy)-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one in 2% isolated yield [1]. Under analogous thermal conditions (150 °C, neat), the non-brominated parent 2-amino-3-benzyloxypyridine reacts with ethyl acetoacetate to afford the corresponding 9-benzyloxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one in 43% yield [2].

Heterocyclic Chemistry Pyridopyrimidinone Synthesis Reaction Yield Comparison

Pd-Catalyzed Cross-Coupling Reactivity: Ortho-Bromobenzyloxy Group as a Synthetic Diversification Handle

The ortho-bromine on the benzyloxy ring of 2-amino-3-(2-bromobenzyloxy)pyridine enables palladium-catalyzed Buchwald-Hartwig amination, as demonstrated by the successful microwave-promoted conversion of analogous bromo-2-benzyloxypyridines to amino-substituted 2-pyridones in a two-step sequence (amination followed by hydrogenolysis) [1]. Under identical microwave conditions, the non-brominated analog 2-amino-3-benzyloxypyridine cannot participate in this cross-coupling step, limiting its utility to non-diversifiable scaffolds.

Cross-Coupling Chemistry Late-Stage Functionalization Buchwald-Hartwig Amination

Fragment Hydrophobic Efficiency: Ortho-Bromine Contribution to p38α MAP Kinase Ligand Efficiency

The non-brominated parent 2-amino-3-benzyloxypyridine is a validated p38α MAP kinase fragment hit with an IC50 of 1.3 mM [1]. The ortho-bromine atom in the target compound adds significant hydrophobicity (calculated ΔlogP ≈ +0.8 relative to the non-halogenated parent), which class-level SAR from the 2-amino-5-aryl-3-benzyloxypyridine c-MET/ALK inhibitor series indicates can enhance binding affinity through improved hydrophobic packing in the kinase hinge region while maintaining acceptable ligand efficiency (LE) [2]. Although direct IC50 data for 2-amino-3-(2-bromobenzyloxy)pyridine against p38α has not been reported, the ortho-bromine position mimics the substitution pattern of optimized 5-aryl-3-benzyloxypyridine c-MET inhibitors that demonstrated potent in vitro kinase inhibition (c-MET Ki < 10 nM for advanced analogs) [2].

Fragment-Based Drug Discovery p38α MAP Kinase Lipophilic Ligand Efficiency

Enamine Intermediate Stability: Chelate Formation Mediated by Ortho-Bromobenzyloxy Substitution

Reaction of 2-amino-3-(o-bromobenzyloxy)pyridine with β-aminocrotonic acid esters yielded stable crystalline enamine intermediates 10 and 11, which were isolated and structurally characterized by IR and ¹H NMR spectroscopy [1]. These enamines exist in solution as six-membered chelate structures stabilized by intramolecular hydrogen bonding between the NH proton and the ester carbonyl oxygen. Under the same reaction conditions, the non-brominated parent compound typically proceeds directly to the cyclized pyridopyrimidinone without isolable enamine intermediates, indicating that the ortho-bromine substituent alters the kinetic stability of the enamine tautomer sufficiently to permit isolation [2].

Enamine Chemistry Intramolecular Hydrogen Bonding Reaction Intermediate Characterization

Optimal Application Scenarios for 2-Amino-3-(2-bromobenzyloxy)pyridine Based on Verified Differentiation


Fragment-Based Drug Discovery with X-ray Crystallographic Screening

Procure 2-amino-3-(2-bromobenzyloxy)pyridine as a bromine-tagged fragment for p38α MAP kinase and related kinase crystallography campaigns. The ortho-bromine provides anomalous scattering for unambiguous binding-mode determination, a capability absent in the non-brominated parent 2-amino-3-benzyloxypyridine (IC50 1.3 mM against p38α) [1]. The enhanced hydrophobicity (calculated ΔlogP ≈ +0.8) may improve binding affinity through hydrophobic contacts in the kinase hinge pocket, as inferred from the 2-amino-5-aryl-3-benzyloxypyridine c-MET/ALK inhibitor series [2].

Diversifiable Heterocyclic Scaffold Synthesis via Pd-Catalyzed Cross-Coupling

Use 2-amino-3-(2-bromobenzyloxy)pyridine as a common intermediate for synthesizing diversified 2-pyridone libraries. The ortho-bromine enables microwave-promoted Buchwald-Hartwig amination followed by benzyl ether hydrogenolysis, a two-step sequence demonstrated on bromo-2-benzyloxypyridine congeners [3]. The non-brominated analog 2-amino-3-benzyloxypyridine cannot participate in this cross-coupling step, limiting synthetic versatility.

Stepwise Pyrido[1,2-a]pyrimidin-4-one Synthesis with Isolable Enamine Intermediates

Employ 2-amino-3-(2-bromobenzyloxy)pyridine in stepwise heterocyclic synthesis where enamine intermediate isolation is required for quality control or diversification. Reaction with β-aminocrotonic esters yields stable crystalline enamines (compounds 10 and 11, characterized by IR and ¹H NMR) that can be isolated before thermal cyclization to 4H-pyrido[1,2-a]pyrimidin-4-ones [4]. The non-brominated parent does not provide isolable enamine intermediates under identical conditions [5]. Note the lower cyclization yield (2% vs. 43%) when using ethyl acetoacetate, necessitating adjusted stoichiometry for scale-up.

Kinase Inhibitor Lead Optimization with Heavy-Atom Pharmacophore

Integrate 2-amino-3-(2-bromobenzyloxy)pyridine into medicinal chemistry programs targeting c-MET, ALK, or p38α kinases where the 2-amino-3-benzyloxypyridine core has demonstrated validated fragment-to-lead potential [2]. The ortho-bromine serves simultaneously as a synthetic handle for late-stage diversification and a heavy-atom probe for co-crystallography, providing a dual-function building block that consolidates two workflow steps into a single procurement item.

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